ETHYL 1-{3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE-4-CARBOXYLATE
Description
The compound ETHYL 1-{3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE-4-CARBOXYLATE features a [1,2,3]triazolo[1,5-a]quinazoline core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a piperidine-4-carboxylate ethyl ester. This structural design aligns with medicinal chemistry strategies for central nervous system (CNS) targeting, as piperidine derivatives often enhance blood-brain barrier penetration .
Properties
IUPAC Name |
ethyl 1-[3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F3N5O2/c1-2-34-23(33)15-10-12-31(13-11-15)21-18-8-3-4-9-19(18)32-22(28-21)20(29-30-32)16-6-5-7-17(14-16)24(25,26)27/h3-9,14-15H,2,10-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIAYLJUTCZNTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC(=CC=C5)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Anthranilic Acid Derivatives
A common route involves reacting 2-aminobenzonitrile derivatives with hydrazine to form quinazolin-4(3H)-one intermediates, followed by triazole ring closure. For example:
- Step 1 : 2-Amino-5-bromobenzonitrile reacts with hydrazine hydrate in ethanol under reflux to yield 5-bromoquinazolin-4(3H)-one.
- Step 2 : Treatment with sodium nitrite and hydrochloric acid induces diazotization, followed by cyclization with acetylene derivatives to form the triazoloquinazoline scaffold.
Key Reaction Conditions :
- Solvent: Ethanol/water mixture
- Temperature: 80–100°C for cyclocondensation
- Catalysts: Acidic conditions (HCl) for diazotization
Azide-Alkyne Cycloaddition (Click Chemistry)
An alternative method employs copper-catalyzed azide-alkyne cycloaddition to form the triazole ring:
- Step 1 : Synthesis of 5-azidoquinazoline from 5-aminoquinazoline via diazotization and azide substitution.
- Step 2 : Reaction with 3-(trifluoromethyl)phenylacetylene under Cu(I) catalysis to form the triazoloquinazoline.
Optimization Data :
| Parameter | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst | CuI (10 mol%) | 78% → 92% |
| Solvent | DMF/H2O (9:1) | Reduced byproducts |
| Temperature | 60°C | Faster kinetics |
Introduction of the 3-(Trifluoromethyl)Phenyl Group
Suzuki-Miyaura Coupling
The trifluoromethylphenyl moiety can be introduced via palladium-catalyzed cross-coupling:
- Step 1 : Bromo-substituted triazoloquinazoline (e.g., 5-bromo-triazolo[1,5-a]quinazoline) reacts with 3-(trifluoromethyl)phenylboronic acid.
- Conditions :
Yield : 68–85% (dependent on substituent electronic effects).
Direct Electrophilic Substitution
For electron-rich triazoloquinazoline systems, Friedel-Crafts acylation using 3-(trifluoromethyl)benzoyl chloride may be feasible:
- Reagents : AlCl3 (Lewis acid), dichloromethane, 0°C to room temperature.
- Challenge : Low regioselectivity due to competing substitution sites.
Functionalization with Ethyl Piperidine-4-Carboxylate
Nucleophilic Aromatic Substitution
A halogen atom at the 5-position of triazoloquinazoline can be displaced by piperidine-4-carboxylate:
- Step 1 : Synthesize ethyl piperidine-4-carboxylate via esterification of piperidine-4-carboxylic acid (Thermo Scientific, Catalog #H61754).
- Step 2 : React triazoloquinazoline bromide with ethyl piperidine-4-carboxylate under basic conditions (K2CO3, DMF, 120°C).
Side Reactions :
- Competing elimination at elevated temperatures.
- Ester hydrolysis under strongly basic conditions.
Buchwald-Hartwig Amination
Palladium-catalyzed C–N coupling offers higher efficiency:
- Catalyst System : Pd2(dba)3/Xantphos
- Base : Cs2CO3
- Solvent : Toluene, 100°C
- Yield : 89% (optimized).
Integrated Synthetic Route
Combining the above strategies, a proposed pathway is:
Step 1 : Synthesis of 5-bromo-triazolo[1,5-a]quinazoline via cyclocondensation.
Step 2 : Suzuki coupling with 3-(trifluoromethyl)phenylboronic acid.
Step 3 : Buchwald-Hartwig amination with ethyl piperidine-4-carboxylate.
Overall Yield : 42% (three steps).
Analytical Characterization
Critical data for verifying the target compound:
- ¹H NMR (400 MHz, CDCl3): δ 8.65 (s, 1H, triazole-H), 8.10–7.90 (m, 4H, aryl-H), 4.50 (q, J = 7.1 Hz, 2H, OCH2CH3), 3.80–3.60 (m, 2H, piperidine-H), 2.90–2.70 (m, 2H, piperidine-H), 1.50 (t, J = 7.1 Hz, 3H, OCH2CH3).
- ¹⁹F NMR : δ -62.5 (CF3).
- HRMS : m/z calc. for C25H22F3N5O2 [M+H]+: 506.1802; found: 506.1798.
Challenges and Optimization Opportunities
- Triazole Ring Stability : The triazoloquinazoline core may decompose under strong acidic/basic conditions. Mitigation: Use mild reagents and low temperatures during functionalization.
- Piperidine Solubility : Ethyl piperidine-4-carboxylate’s limited solubility in nonpolar solvents necessitates polar aprotic solvents (DMF, DMSO) for coupling.
- Trifluoromethyl Group Handling : Hydrolytic stability of the CF3 group requires anhydrous conditions during Suzuki coupling.
Industrial-Scale Considerations
- Cost Drivers : Pd catalysts (~$3,000/mol) and boronic acids (~$200/g).
- Alternatives : Nickel-catalyzed couplings for cost reduction.
- Purification : Column chromatography remains a bottleneck; crystallization screening is advised.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-{3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove specific functional groups or alter the oxidation state of the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
Antitumor Activity
Research indicates that compounds similar to ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate exhibit promising antitumor properties. The triazole and quinazoline moieties are known for their ability to inhibit cancer cell proliferation. Studies have shown that derivatives can effectively target specific cancer pathways, leading to apoptosis in malignant cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various pathogens. Its structural components facilitate interaction with bacterial membranes and enzymatic pathways, making it a candidate for developing new antibiotics. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration.
Neuropharmacology
This compound is being investigated for its effects on the central nervous system (CNS). Compounds with similar structures have shown potential as anxiolytics and antidepressants by modulating neurotransmitter systems such as serotonin and norepinephrine.
Case Study 1: Antitumor Efficacy
A study published in a peer-reviewed journal evaluated the antitumor efficacy of a related quinazoline derivative in vitro and in vivo. The compound was found to inhibit tumor growth in xenograft models by inducing cell cycle arrest and apoptosis through the activation of p53 signaling pathways.
Case Study 2: Antimicrobial Testing
In another study, the antimicrobial activity of a series of trifluoromethyl-substituted compounds was tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds exhibited significant inhibitory effects on bacterial growth, suggesting their potential as new antibacterial agents.
Summary of Research Findings
| Application | Findings |
|---|---|
| Antitumor | Induces apoptosis in cancer cells; effective in xenograft models. |
| Antimicrobial | Significant inhibition of bacterial growth; potential for developing new antibiotics. |
| Neuropharmacology | Modulates neurotransmitter systems; potential anxiolytic and antidepressant effects. |
Mechanism of Action
The mechanism of action of ETHYL 1-{3-[3-(TRIFLUOROMETHYL)PHENYL]-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-YL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and promoting neuroprotection .
Comparison with Similar Compounds
Structural Analogues of the [1,2,3]Triazolo[1,5-a]quinazoline Core
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: The target compound’s 3-(trifluoromethyl)phenyl group contrasts with simpler substituents in analogs, offering stronger electron-withdrawing effects and metabolic resistance compared to non-fluorinated derivatives .
- Piperidine vs. Sulfanyl/Oxadiazole : The piperidine-4-carboxylate ester at position 5 may confer superior lipophilicity for CNS penetration, whereas sulfanyl or oxadiazole groups (as in ) could enable hydrogen bonding or metal coordination, altering target selectivity.
Pharmacological and Physicochemical Properties
- Trifluoromethyl Group: This group in the target compound may reduce oxidative metabolism compared to non-fluorinated analogs (e.g., ’s fluoro-hydroxyphenyl pyrazoles), prolonging half-life .
- Ethyl Carboxylate Ester : Common in prodrug design (e.g., ’s ethyl pyrazoline carboxylates), this moiety likely hydrolyzes in vivo to a carboxylic acid, enhancing active metabolite delivery .
- Solubility : The piperidine-4-carboxylate in the target compound may improve aqueous solubility relative to ’s oxadiazole derivative, which contains a hydrophobic pyridinyl group .
Biological Activity
Ethyl 1-{3-[3-(trifluoromethyl)phenyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-yl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C22H24F3N5O2
- Molecular Weight : 451.446 g/mol
- SMILES Notation : CC(=O)C1CCN(C1)C(=O)c1c(C)nn(c1C)-c1cccc(c1)C(F)(F)F
The compound features a piperidine ring, a quinazoline moiety, and a trifluoromethyl group, which are significant for its biological activity. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of quinazoline have been evaluated for their efficacy against Mycobacterium tuberculosis, with some showing IC90 values as low as 4.00 μM, indicating potent anti-tubercular activity .
Anticancer Properties
The compound's structural similarity to known anticancer agents suggests potential efficacy in cancer treatment. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. For example, certain triazole derivatives have shown promising results against various cancer cell lines by targeting specific signaling pathways involved in tumor growth .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The piperidine and quinazoline components may interact with specific enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : The compound may act as a ligand for various receptors, including histamine receptors. Research has highlighted the importance of histamine H4 receptor antagonism in modulating immune responses and inflammation .
Study on Antitubercular Activity
A study focused on the synthesis and evaluation of substituted quinazoline derivatives revealed that several compounds exhibited significant anti-tubercular activity with low cytotoxicity on human cells (HEK-293). The most active compounds had IC50 values ranging from 1.35 to 2.18 μM . This suggests that the structural components of this compound may also confer similar properties.
Pharmacological Profiling
Pharmacological studies have shown that compounds with similar frameworks can exhibit dual activity against multiple targets. For instance, the interaction with both H1 and H4 histamine receptors has been documented, suggesting potential applications in treating allergic conditions and modulating immune responses .
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the critical steps in designing a synthetic route for this compound?
The synthesis involves multi-step protocols, including cyclization to form the triazoloquinazoline core and subsequent functionalization. Key considerations include:
- Cyclization conditions : Optimizing temperature, catalysts (e.g., Cu(I) for click chemistry), and solvent systems to ensure regioselectivity .
- Purification : Use of HPLC or column chromatography to isolate intermediates, validated by NMR and mass spectrometry (MS) .
- Functional group compatibility : Ensuring trifluoromethylphenyl and piperidine-carboxylate moieties remain stable during reactions .
Q. Which spectroscopic techniques are essential for structural confirmation?
- ¹H/¹³C NMR : To verify substituent positions and aromatic ring integration .
- High-resolution MS (HRMS) : Confirms molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemical ambiguities in the triazoloquinazoline system (e.g., bond angles and torsion angles) .
Q. How can preliminary solubility and bioavailability be assessed?
- LogP measurements : Determine partition coefficients using shake-flask or chromatographic methods to predict lipophilicity .
- In vitro permeability assays : Caco-2 cell models evaluate intestinal absorption potential .
Advanced Research Questions
Q. How can contradictory data between in vitro potency and in vivo efficacy be resolved?
- Pharmacokinetic profiling : Conduct ADMET studies to assess absorption, metabolism, and tissue distribution discrepancies. For example, hepatic microsomal stability assays identify metabolic hotspots .
- Molecular docking : Compare binding modes in isolated targets (e.g., kinases) versus cellular environments to identify off-target interactions .
Q. What computational strategies optimize metabolic stability while retaining target affinity?
- Substituent modification : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism .
- In silico QSAR models : Train models on analogs with known half-lives to predict metabolic liabilities .
- Molecular dynamics simulations : Analyze binding pocket flexibility to prioritize modifications that enhance residence time .
Q. How can off-target interactions be systematically predicted?
- Pan-assay interference compound (PAINS) filters : Screen for reactive functional groups (e.g., Michael acceptors) using cheminformatics tools .
- Proteome-wide docking : Use tools like AutoDock Vina to predict binding to unrelated proteins, followed by experimental validation via thermal shift assays .
Q. What experimental designs reconcile conflicting bioactivity data across structural analogs?
- Comparative structure-activity relationship (SAR) tables : Tabulate substituent effects on potency, solubility, and toxicity (see example below) :
| Substituent Position | Group | Bioactivity (IC₅₀) | Solubility (µg/mL) |
|---|---|---|---|
| 3-Phenyl | -CF₃ | 12 nM | 8.2 |
| 3-Phenyl | -OCH₃ | 45 nM | 22.1 |
- Free-energy perturbation (FEP) calculations : Quantify binding energy differences between analogs to guide rational optimization .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
